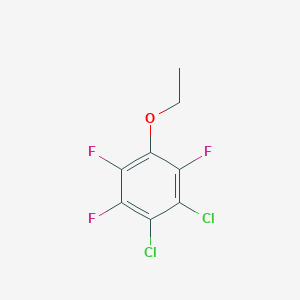
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene is a chemical compound with the molecular formula C8H5Cl2F3O It is a derivative of benzene, characterized by the presence of two chlorine atoms, three fluorine atoms, and an ethoxy group attached to the benzene ring
准备方法
The synthesis of 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1,2,4,5-tetrachloro-3,6-difluorobenzene with ethyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the substitution of chlorine atoms by ethoxy groups, resulting in the formation of the desired product .
Industrial production methods may involve continuous flow reactors to optimize yield and purity. For instance, catalytic hydrogenation and rearrangement reactions can be employed to achieve high efficiency and selectivity .
化学反应分析
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
科学研究应用
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
作用机制
The mechanism by which 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
相似化合物的比较
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene can be compared with other similar compounds, such as:
2,4-Dichloro-1,3,5-trifluorobenzene: This compound shares a similar structure but lacks the ethoxy group, resulting in different chemical reactivity and applications.
1,3,5-Trichloro-2,4,6-trifluorobenzene: Another related compound with three chlorine and three fluorine atoms, used in different industrial applications.
属性
分子式 |
C8H5Cl2F3O |
|---|---|
分子量 |
245.02 g/mol |
IUPAC 名称 |
1,2-dichloro-4-ethoxy-3,5,6-trifluorobenzene |
InChI |
InChI=1S/C8H5Cl2F3O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
InChI 键 |
MBSOWVCZTMVUMH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C(=C1F)Cl)Cl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


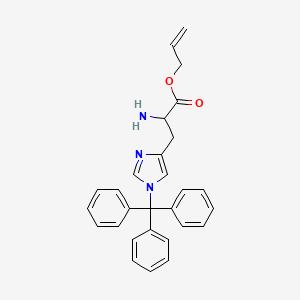

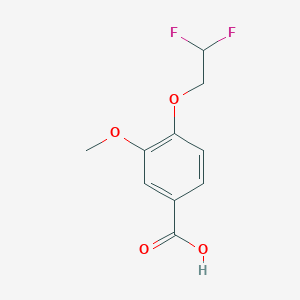
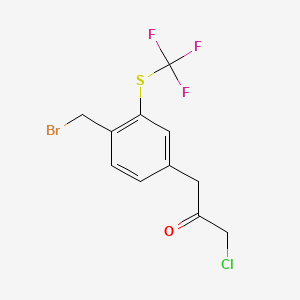
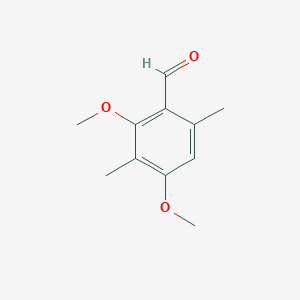

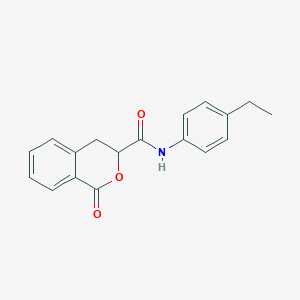
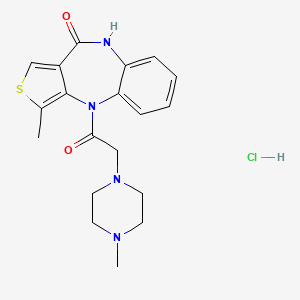
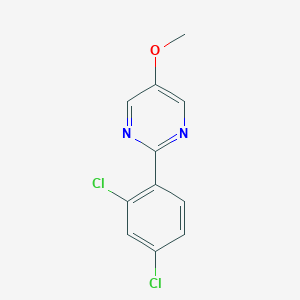

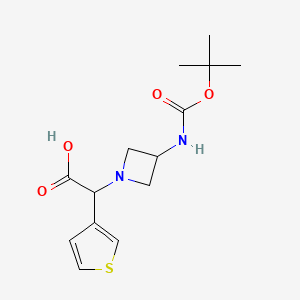
![1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)
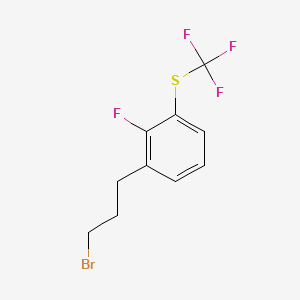
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
